

Unveiling the Spectroscopic Signature of Oxysceptrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Oxysceptrin, a marine alkaloid belonging to the pyrrole-imidazole class, has garnered significant interest within the scientific community for its potent biological activities, notably as an activator of actomyosin ATPase. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this complex natural product. The information presented herein is pivotal for researchers engaged in natural product synthesis, chemical biology, and drug discovery targeting cytoskeletal dynamics.

Spectroscopic Data of Oxysceptrin

The unique dimeric structure of **Oxysceptrin**, first elucidated by Kobayashi and colleagues, gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for Oxysceptrin (500 MHz, CD₃OD)



| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|----------|-------------------------|--------------|------------------------------|
| 1 | 3.68 | m | |
| 1' | 3.68 | m | _ |
| 2 | 4.02 | m | _ |
| 2' | 4.02 | m | _ |
| 3 | 2.25 | m | _ |
| 3' | 2.25 | m | _ |
| 4 | 3.85 | m | _ |
| 4' | 3.85 | m | _ |
| 5 | 7.01 | S | _ |
| 5' | 7.01 | S | _ |
| 6 | 7.15 | S | _ |
| 6' | 7.15 | S | |
| 8 | 4.88 | d | 8.0 |
| 8' | 4.88 | d | 8.0 |
| 9 | 4.15 | d | 8.0 |
| 9' | 4.15 | d | 8.0 |

Table 2: ¹³C NMR Spectroscopic Data for Oxysceptrin (125 MHz, CD₃OD)



| Position | Chemical Shift (δ, ppm) |
|----------|-------------------------|
| 1 | 54.5 |
| 1' | 54.5 |
| 2 | 60.1 |
| 2' | 60.1 |
| 3 | 34.2 |
| 3' | 34.2 |
| 4 | 128.4 |
| 4' | 128.4 |
| 5 | 110.1 |
| 5' | 110.1 |
| 6 | 124.5 |
| 6' | 124.5 |
| 7 | 120.3 |
| 7' | 120.3 |
| 8 | 58.9 |
| 8' | 58.9 |
| 9 | 45.1 |
| 9' | 45.1 |
| 10 | 162.1 |
| 10' | 162.1 |
| 11 | 175.4 |
| 11' | 175.4 |
| | |



Table 3: Mass Spectrometry Data for Oxysceptrin

| Technique | Ionization Mode | Observed m/z | Interpretation |
|-----------|-----------------|--------------|---|
| HR-FABMS | Positive | 693.0314 | [M + H] ⁺ (Calculated for C ₂₂ H ₂₅ Br ₄ N ₁₀ O ₂ : 693.0312) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are based on the methodologies described in the seminal publication on **Oxysceptrin**.

Isolation of Oxysceptrin

The marine sponge Agelas nakamurai was collected and immediately frozen. The frozen sponge material was then subjected to the following extraction and purification steps:

- Extraction: The sponge material was homogenized and extracted with methanol (MeOH).
- Solvent Partitioning: The MeOH extract was concentrated and partitioned between ethyl
 acetate (EtOAc) and water. The aqueous layer, containing the polar alkaloids, was retained.
- Chromatography: The aqueous extract was further purified using a combination of column chromatography techniques, including Diaion HP-20, Sephadex LH-20, and reverse-phase High-Performance Liquid Chromatography (HPLC) to yield pure **Oxysceptrin**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer. Chemical shifts were reported in parts per million (ppm) relative to the solvent peak of methanol-d₄ (CD₃OD; δH 3.30, δC 49.0).
- Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) was performed on a JEOL JMS-HX110 mass spectrometer.

Logical Workflow for Spectroscopic Analysis



The process of identifying a novel natural product like **Oxysceptrin** involves a logical sequence of spectroscopic analyses to elucidate its chemical structure.



Click to download full resolution via product page

Caption: Workflow for structure elucidation of a natural product.

This guide provides a foundational understanding of the key spectroscopic features of **Oxysceptrin**. For researchers embarking on the synthesis or biological investigation of this fascinating molecule, a thorough understanding of this data is paramount for confirmation of its identity and purity.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Oxysceptrin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b221146#spectroscopic-data-of-oxysceptrin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com